4-Chloro-1,3-benzodioxole-5-methanol
Description
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(4-chloro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-2,10H,3-4H2 |
InChI Key |
PDVZKTRCSSNEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
α-(4-Methoxyphenyl)-1,3-benzodioxole-5-methanol (Compound 1b)
- Structure: Shares the 1,3-benzodioxole-5-methanol core but replaces the chlorine at C4 with a 4-methoxyphenyl group.
- Synthesis : Prepared via micro-flow heteroatom alkylation using triflic acid (TfOH) to generate carbocations, followed by nucleophilic addition .
- Key Properties: NMR Data: ¹H NMR (400 MHz, CDCl₃) confirms solubility in chloroform, suggesting moderate polarity . Applications: Potential use in medicinal chemistry due to its aromatic and polar functional groups.
5-(Chloromethyl)-6-propyl-1,3-benzodioxole
- Structure : Features a chloromethyl (-CH2Cl) group at C5 and a propyl (-C3H7) group at C6 on the benzodioxole ring.
- Safety Data : Classified as hazardous (CAS 1938-32-5), requiring strict handling protocols .
- Key Differences : The chloromethyl and propyl substituents enhance lipophilicity compared to the hydroxymethyl and chlorine groups in the target compound.
Other Chlorinated Benzodioxoles
- 4-Chloro-1,3-dimethoxybenzene: A simpler analog with methoxy groups replacing the dioxole oxygen atoms.
- 4-Chlororesorcinol (4-Chloro-1,3-benzenediol): A diol derivative with higher polarity due to free hydroxyl groups, contrasting with the dioxole ring’s stability .
Data Tables
Table 1: Structural and Functional Comparison
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